![molecular formula C7H12N2O B15072436 (R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropanated biphenylene with diazomethane can form the spiro compound . Another approach involves the use of para-quinone methides in a one-pot reaction to synthesize spiro[2.5]octa-4,7-dien-6-ones .
Industrial Production Methods
Industrial production of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one typically involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 6,6-Dimethyl-8-methylenespiro[2.5]octan-4-one
- 6,6,8-Trimethylspiro[2.5]oct-7-en-4-one
- 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
Uniqueness
®-5-Methyl-4,7-diazaspiro[2.5]octan-6-one is unique due to its specific spirocyclic structure and the presence of diaza groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m1/s1 |
InChI-Schlüssel |
FKGKVLLHAFDAOQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)NCC2(N1)CC2 |
Kanonische SMILES |
CC1C(=O)NCC2(N1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


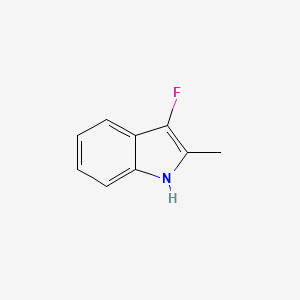
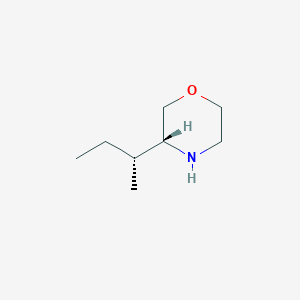

![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

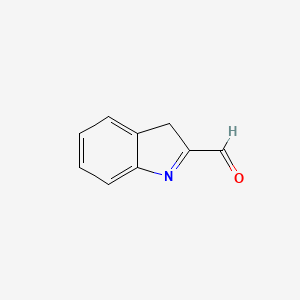

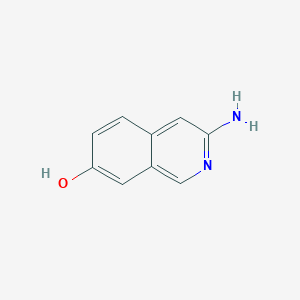
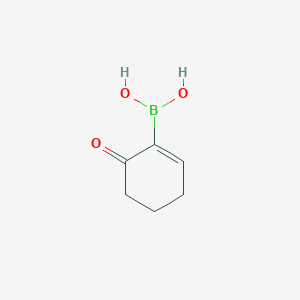
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)

![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)
